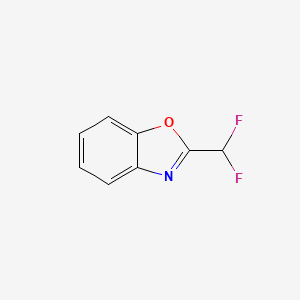

2-Difluoromethyl-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPXWGWAFYJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443947 | |

| Record name | 2-DIFLUOROMETHYL-BENZOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91437-09-1 | |

| Record name | 2-(Difluoromethyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91437-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-DIFLUOROMETHYL-BENZOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethyl Benzoxazole and Its Derivatives

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates.

Cyclization and N-Difluoromethylation Approaches

A notable one-pot strategy has been developed for the synthesis of 3-difluoromethyl benzoxazole-2-thiones, which are derivatives of the target compound. This method involves the reaction of a 2-aminophenol (B121084), sodium chlorodifluoroacetate (a difluorocarbene precursor), and elemental sulfur. acs.orgnih.govacs.org The reaction is typically conducted in the presence of a base such as sodium tert-butoxide (NaOt-Bu) in a solvent like dimethylformamide (DMF). acs.orgrsc.org

The proposed mechanism for this transformation involves two key stages. acs.orgacs.orgacs.org First, a cyclization reaction occurs between the 2-aminophenol and thiocarbonyl fluoride (B91410), which is generated in situ from the reaction of difluorocarbene with elemental sulfur. acs.orgacs.org This is followed by the N-difluoromethylation of the resulting benzo[d]oxazole-2-thiol intermediate with another equivalent of difluorocarbene to yield the final product. acs.orgacs.orgacs.org This process has been shown to be scalable and robust, tolerating a range of substituents on the 2-aminophenol ring and providing good to excellent yields, in some cases up to 98%. acs.orgnih.govacs.org

Table 1: One-Pot Synthesis of a 3-Difluoromethyl Benzoxazole-2-thione Derivative

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Sodium chlorodifluoroacetate, Elemental Sulfur, NaOt-Bu, DMF, 70 °C | 3-(Difluoromethyl)benzo[d]oxazole-2(3H)-thione | 80% | acs.org |

Condensation Reactions with Difluoroacetic Acid Precursors

A direct and efficient one-pot method for preparing 2-difluoromethyl substituted benzoxazoles involves the condensation of 2-aminophenols with difluoroacetic acid. researchgate.net This approach provides a straightforward route to the desired benzoxazole (B165842) core without the need for pre-functionalized starting materials. The reaction demonstrates good yields for a variety of substituted 2-aminophenols. researchgate.net This method is part of a broader strategy that also applies to the synthesis of 2-trifluoromethyl benzoxazoles and benzothiazoles using the corresponding perfluoroalkyl carboxylic acids. researchgate.net The subsequent transformation of the resulting 2-difluoromethyl benzoxazoles, for instance through bromination with N-bromosuccinimide (NBS) under photolytic conditions, yields bromodifluoromethyl benzo-1,3-diazoles, highlighting the synthetic utility of these products. researchgate.net

Multi-Step Synthetic Approaches

Multi-step syntheses allow for the gradual construction of the target molecule through a series of discrete, well-controlled reactions, often involving stable intermediates.

Synthesis via Halodifluoromethyl Benzoxazole Intermediates

A two-step procedure has been reported for the synthesis of 2-(bromodifluoromethyl)benzoxazole, a key halodifluoromethyl intermediate. chim.it The first step involves the reaction of 2-aminophenol with ethyl bromodifluoroacetate in the presence of trimethylamine (B31210) to produce 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in high yield. chim.it

In the second step, this amide intermediate undergoes a facile cyclization reaction upon heating in the presence of polyphosphoric acid (PPA), affording the desired 2-(bromodifluoromethyl)benzoxazole in a 73% yield. chim.it This halodifluoromethylated benzoxazole serves as a valuable building block for further functionalization. chim.it

Table 2: Two-Step Synthesis of 2-(Bromodifluoromethyl)benzoxazole

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol, Ethyl bromodifluoroacetate | Trimethylamine, Ethyl acetate (B1210297) | 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | High | chim.it |

Sequential Functionalization and Cyclization Routes

The synthesis of 2-difluoromethyl-benzoxazole can also be achieved through sequential routes where functionalization precedes the final cyclization. The classical approach to benzoxazole synthesis often involves the cyclodesulfurization of penultimate intermediates or the nucleophilic displacement of a substituent at the 2-position of a pre-formed benzoxazole ring. arabjchem.org

Following this logic, the 2-(bromodifluoromethyl)benzoxazole intermediate synthesized via the multi-step approach is a prime candidate for sequential functionalization. chim.it The bromide on the difluoromethyl group can be effectively displaced by various nucleophiles. For example, reactions with the anions of heterocyclic thiols and phenolic compounds have been reported, demonstrating the utility of this intermediate in creating a library of more complex difluoromethylated benzoxazole derivatives. chim.it

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher efficiency. While specific catalytic cycles dedicated solely to this compound are not extensively detailed, the broader field of benzoxazole synthesis provides numerous examples of catalytic systems that are applicable.

For instance, the condensation of 2-aminophenols with carboxylic acids or their derivatives is a common method for forming the benzoxazole ring. mdpi.com This step is often promoted by an acid catalyst. In the synthesis of 2-(bromodifluoromethyl)benzoxazole, polyphosphoric acid (PPA) is used to catalyze the final cyclization step. chim.it Other acid catalysts, such as Brønsted acids, are also employed in benzoxazole synthesis. acs.org

Transition metal catalysts are also widely used. Palladium-supported nanocatalysts have been reported for the one-pot synthesis of 2-phenyl benzoxazoles from 2-aminophenol and aldehydes. rsc.org Similarly, nickel(II) complexes, nih.gov copper iodide (in combination with a Brønsted acid), acs.org and zinc acetate (Zn(OAc)₂) amazonaws.com have proven effective for the synthesis of various benzoxazole derivatives. These catalytic systems could potentially be adapted for the synthesis of this compound, for example, by catalyzing the condensation reaction between a 2-aminophenol and a difluoroacetic acid derivative.

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis offers powerful tools for the formation of carbon-difluoromethyl (C-CF2H) bonds, a crucial step in the synthesis of this compound. rsc.orgsemanticscholar.orgresearchgate.net Copper, palladium, and nickel are prominent metals utilized in these transformations, each offering distinct advantages in terms of reactivity and substrate scope. rsc.orgresearchgate.net These methods can be broadly categorized into cross-coupling reactions and difluoromethylation via a difluorocarbene intermediate. rsc.org

Copper-catalyzed reactions are frequently employed for the difluoromethylation of aryl iodides. rsc.orgsemanticscholar.org For instance, the use of a copper-N-heterocyclic carbene (NHC) complex, [(IPr)Cu(CF2H)], allows for the difluoromethylation of various aryl iodides. rsc.orgsemanticscholar.org While electron-deficient aryl iodides react readily, electron-rich substrates can also be functionalized, albeit with lower yields. rsc.orgsemanticscholar.org Another notable copper-catalyzed method involves the use of [(DMPU)2Zn(CF2H)2] as the difluoromethylating agent for aryl iodides. rsc.orgsemanticscholar.org

Palladium-catalyzed cross-coupling reactions represent another versatile approach. rsc.org Catalytic systems such as Pd(dba)2/BrettPhos or Pd(PtBu3)2 have proven effective for the difluoromethylation of aryl (pseudo)halides, showing good performance with electron-neutral and electron-rich substrates. rsc.org These reactions are believed to proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org Furthermore, palladium catalysts can facilitate the difluoromethylation of (hetero)arylboronic acids and esters using sources like chlorodifluoromethane (B1668795) or BrCF2P(O)(OEt)2, which act as difluorocarbene precursors. rsc.org A decarbonylative difluoromethylation of aroyl chlorides, catalyzed by palladium, has also been developed, expanding the range of accessible starting materials. rsc.org

Nickel catalysis has emerged as an attractive alternative for arene difluoromethylation due to the unique properties of nickel complexes. rsc.org Nickel's ability to readily undergo oxidative addition and participate in facile transmetalation and reductive elimination steps makes it a potent catalyst for C(sp²)–CF2H bond formation. rsc.orgresearchgate.net

A specific example of a copper-mediated one-pot synthesis leads to 2,2-difluoro-1,3-benzoxathioles from o-bromophenols and trifluoromethanethiolate. This process involves the intermolecular addition of S=CF2, generated from the decomposition of the trifluoromethanethiolate, to the o-bromophenol, followed by an intramolecular C–S coupling. acs.org While not directly yielding this compound, this method highlights the utility of transition metals in constructing related heterocyclic systems with difluoro-substituted carbons.

Table 1: Examples of Transition Metal-Catalyzed Difluoromethylation Reactions This table is generated based on available data and may not be exhaustive.

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [(IPr)Cu(CF₂H)] | Aryl iodides | Aryl-CF₂H | Stoichiometric copper reagent; good for electron-deficient substrates. | rsc.org, semanticscholar.org |

| [(DMPU)₂Zn(CF₂H)₂] / Cu catalyst | Aryl iodides | Aryl-CF₂H | Catalytic use of copper with a zinc-based difluoromethylating agent. | rsc.org, semanticscholar.org |

| Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ | Aryl (pseudo)halides | Aryl-CF₂H | Effective for electron-neutral and electron-rich substrates. | rsc.org |

| Pd catalyst / Chlorodifluoromethane | (Hetero)arylboronic acids | (Hetero)aryl-CF₂H | Utilizes a difluorocarbene precursor. | rsc.org |

| Pd catalyst / (DMPU)₂Zn(CF₂H)₂ | Aroyl chlorides | Aryl-CF₂H | Decarbonylative cross-coupling. | rsc.org |

| Ni catalyst | Aryl electrophiles | Aryl-CF₂H | Versatile for C(sp²)–CF₂H bond formation. | rsc.org, researchgate.net |

| Cu catalyst / Trifluoromethanethiolate | o-Bromophenols | 2,2-Difluoro-1,3-benzoxathioles | One-pot synthesis via S=CF₂ intermediate. | acs.org |

Electrocatalytic Methodologies for Benzoxazole Formation

Electrosynthesis is emerging as a sustainable and efficient alternative for the construction of heterocyclic compounds like benzoxazoles. These methods often proceed under mild conditions and can avoid the use of stoichiometric chemical oxidants.

An indirect electrochemical approach, termed the "ex-cell" method, has been developed for the synthesis of benzoxazoles from imines. acs.orgresearchgate.net This strategy involves the electrochemical generation of a hypervalent iodine(III) reagent from a redox-active iodoarene. acs.orgresearchgate.net The generated I(III) species then reacts with an ortho-iminophenol, leading to the clean formation of the benzoxazole ring. acs.org A key advantage of this method is that the iodoarene mediator can be tethered to a tetra-alkylammonium moiety, allowing for its easy recovery and reuse without the need for a supporting electrolyte. acs.org The reaction is compatible with a range of redox-sensitive functional groups. acs.org Mechanistic studies, including DFT calculations, suggest an unprecedented concerted reductive elimination mechanism for the formation of the benzoxazole. acs.orgresearchgate.net

This electrocatalytic method can be applied in a one-pot, two-step sequence starting from an ortho-aminophenol and a non-enolizable aldehyde, without the need to isolate the intermediate imine. acs.org While this specific protocol does not directly incorporate a difluoromethyl group, its application to the synthesis of this compound is conceivable by using an appropriate difluoromethyl-substituted aldehyde or a precursor that can be converted to a difluoromethyl-substituted imine.

Table 3: Electrocatalytic Synthesis of Benzoxazoles This table is generated based on available data and may not be exhaustive.

| Method | Precursors | Key Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Indirect "ex-cell" electrosynthesis | ortho-Iminophenols | Electrochemically generated hypervalent iodine(III) | Benzoxazoles | Mild conditions; reusable mediator; compatible with sensitive functional groups. | acs.org, researchgate.net |

| One-pot, two-step electrosynthesis | ortho-Aminophenol, Aldehyde | Electrochemically generated hypervalent iodine(III) | Benzoxazoles | Avoids isolation of the intermediate imine. | acs.org |

Late-Stage Difluoromethylation Strategies Applied to Benzoxazole Scaffolds

Late-stage functionalization, the introduction of a functional group into a complex molecule at a late step in the synthetic sequence, is a highly valuable strategy in medicinal chemistry and drug discovery. rsc.orgsemanticscholar.orgresearchgate.net For the synthesis of this compound, late-stage difluoromethylation of a pre-formed benzoxazole ring is a particularly attractive approach.

Radical C-H difluoromethylation has become a prominent method for the late-stage introduction of the CF2H group into heteroarenes. rsc.orgsemanticscholar.orgresearchgate.net This approach is appealing due to its operational simplicity and the potential for high regioselectivity. The reaction typically involves the generation of a difluoromethyl radical (•CF2H), which then adds to the electron-deficient C2 position of the benzoxazole ring.

A variety of reagents have been developed to serve as sources of the •CF2H radical. rsc.orgresearchgate.net These reagents can be activated through different mechanisms, including single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2, or DFMS) is a notable reagent for the difluoromethylation of nitrogen-containing heteroarenes via a radical process initiated by an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Photoredox catalysis offers a mild and efficient way to generate difluoromethyl radicals under visible light irradiation. tue.nlmdpi.com For example, difluoromethyl heteroaryl-sulfones can be reduced by a photoexcited iridium or ruthenium catalyst to generate the •CF2H radical, which then engages in the C-H functionalization of a heteroarene substrate. mdpi.com This method has been successfully applied to the difluoromethylation of various heterocycles, including benzoxazole derivatives. rsc.org Silver-mediated C-H difluoromethylation of heteroarenes using TMSCF2H as the •CF2H source has also been reported to be effective for substrates like benzoxazole. rsc.org

Recent studies have shown that the site-selective C-H difluoromethylation of heteroarenes, including benzothiazole (B30560) and benzoxazole derivatives, can be achieved. chemrevlett.com The steric and electronic properties of the substrate can influence the reaction yield, with electron-donating groups sometimes leading to better outcomes. chemrevlett.com

Table 4: Radical C-H Difluoromethylation of Heteroarenes This table is generated based on available data and may not be exhaustive.

| Reagent/Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Zn(SO₂CF₂H)₂ (DFMS) / TBHP | Nitrogen-containing heteroarenes | Radical process; operationally simple and scalable. | researchgate.net |

| Difluoromethyl heteroaryl-sulfones / Photoredox catalyst | Heteroarenes (including benzoxazole) | Visible light-mediated; mild reaction conditions. | rsc.org, mdpi.com |

| TMSCF₂H / Silver catalyst | Heteroarenes (including benzoxazole) | Silver-mediated radical generation. | rsc.org |

| CuI nanoparticles on boron nitride nanosheets / TMSCF₂H | Heteroarenes (including benzoxazole) | Heterogeneous catalysis; reusable catalyst. | chemrevlett.com |

Mechanistic Investigations of 2 Difluoromethyl Benzoxazole Reactions

Elucidation of Cyclization Pathways

The formation of the benzoxazole (B165842) core is a critical step in the synthesis of 2-difluoromethyl-benzoxazole. The most common precursor for this synthesis is 2-aminophenol (B121084), which can undergo condensation and cyclization with various reagents. nih.govrsc.org

One prominent pathway involves a one-pot reaction of 2-aminophenol with sodium chlorodifluoroacetate and elemental sulfur. acs.orgnih.govacs.orgacs.org The proposed mechanism for this transformation begins with the generation of difluorocarbene from the thermal decomposition of sodium chlorodifluoroacetate. smolecule.com This highly reactive intermediate then reacts with elemental sulfur to form thiocarbonyl fluoride (B91410) in situ. acs.orgacs.org The subsequent cyclization of 2-aminophenol with this thiocarbonyl fluoride intermediate is believed to form a 2-mercaptobenzoxazole (B50546). acs.orgacs.org This hypothesis is supported by control experiments where subjecting 2-mercaptobenzoxazole to the reaction conditions cleanly yields the final N-difluoromethylated product. acs.orgacs.org

Another established method for forming the benzoxazole ring is a two-step process. chim.it This approach involves first reacting 2-aminophenol with a suitable acylating agent, such as ethyl bromodifluoroacetate, to form an N-(2-hydroxyphenyl)acetamide intermediate. chim.it The subsequent cyclization of this amide, often facilitated by a dehydrating agent like polyphosphoric acid (PPA), yields the benzoxazole ring. chim.it

Computational studies have provided deeper insight into the cyclization mechanism. Density Functional Theory (DFT) calculations on the oxidative cyclization of related imine precursors suggest that a pathway involving a concerted reductive elimination from a cyclic hemiaminal intermediate is the most plausible route for benzoxazole formation. researchgate.netacs.org This pathway is favored due to its low kinetic barriers and the thermodynamic favorability of each step, as compared to alternative pathways involving single-electron transfer (SET) or other high-energy intermediates. researchgate.netacs.org

| Method | Precursors | Key Intermediates/Reagents | Proposed Mechanism Step | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | 2-Aminophenol, Sodium Chlorodifluoroacetate, S₈ | Difluorocarbene, Thiocarbonyl fluoride | Cyclization of 2-aminophenol with in situ generated thiocarbonyl fluoride. | acs.orgacs.orgacs.org |

| Two-Step Synthesis | 2-Aminophenol, Ethyl bromodifluoroacetate | 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, PPA | Facile cyclization of the amide intermediate upon heating with PPA. | chim.it |

| Computational Study | Imine derived from o-aminophenol | Cyclic hemiaminal | Concerted reductive elimination via a low-energy transition state. | researchgate.netacs.org |

Understanding Difluoromethylation Mechanisms

The introduction of the difluoromethyl (CF₂H) group can occur at different stages of the synthesis and through various mechanistic pathways, including those involving difluorocarbene, radical species, or metal-catalyzed cross-coupling.

In the one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones, the difluoromethylation step occurs after the initial cyclization. acs.orgacs.orgacs.org The proposed mechanism involves the N-difluoromethylation of the benzoxazole-2-thiol intermediate by difluorocarbene, which is generated from sodium chlorodifluoroacetate. acs.orgnih.govacs.org Difluorocarbene can also be generated from other precursors, such as trimethylsilyl-difluoromethane (TMSCF₂H), for the late-stage difluoromethylation of pre-formed benzoxazoles. smolecule.com

Radical difluoromethylation represents an alternative and powerful strategy. researchgate.net A notable method employs zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), which, upon initiation by an oxidant like tert-butyl hydroperoxide (TBHP), generates a difluoromethyl radical (•CF₂H). researchgate.net This radical can then engage in the functionalization of various heterocycles. researchgate.net The development of photocatalytic methods has further expanded the scope of radical difluoromethylation. tue.nlrsc.org For instance, visible-light photocatalysis can generate •CF₂H radicals from precursors like bromodifluoromethane (B75531) or through the activation of pyridinium (B92312) complexes derived from difluoroacetic anhydride. tue.nlrsc.org These radical processes are particularly valuable for direct C-H difluoromethylation. rsc.org

The reactivity of the difluoromethylating agent is key. Nucleophilic difluoromethylation is typically achieved with reagents like TMSCF₂H, while electrophilic difluoromethylation can proceed through a difluorocarbene mechanism. rsc.org Metal-catalyzed cross-coupling reactions, often employing palladium or nickel catalysts, provide another route to C-CF₂H bond formation. rsc.org For example, a nickel-catalyzed decarboxylative difluoromethylation has been developed, which proceeds through the formation of an α-amino radical intermediate. nih.gov

| Mechanism Type | Reagent/Precursor | Reactive Species | Description | Reference |

|---|---|---|---|---|

| Carbene Insertion | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorocarbene (:CF₂) | N-difluoromethylation of the benzoxazole-2-thiol intermediate. | acs.orgacs.org |

| Radical Addition | Zinc difluoromethanesulfinate (DFMS) + TBHP | Difluoromethyl radical (•CF₂H) | Homolytic cleavage of the C-S bond generates •CF₂H for addition to heterocycles. | researchgate.net |

| Photocatalytic Radical | Bromodifluoromethane (BrCF₂H) | Difluoromethyl radical (•CF₂H) | Visible-light driven generation of the •CF₂H radical. | rsc.org |

| Nickel-Catalyzed Decarboxylation | Alkyl Carboxylic Acids | α-Amino radical | Enantioselective conversion of carboxylic acids to difluoromethylated products. | nih.gov |

Reaction Pathway Analysis of Functional Group Transformations

Once the this compound scaffold is formed, it can undergo various transformations. The reactivity is often centered on the difluoromethyl group or substituents on the benzoxazole ring. For instance, precursors like 2-(bromodifluoromethyl)benzoxazole are valuable intermediates for further functionalization. chim.it

The displacement of the bromide from the CF₂Br group has been shown to occur with nucleophiles such as the anions of heterocyclic thiols and phenols. chim.it The proposed mechanism for this transformation is not a simple Sₙ2 reaction, which is disfavored by the presence of the alpha-fluorine atoms. chim.it Instead, a single-electron transfer (SET) radical-nucleophilic substitution (Sₙ1) mechanism is suggested. chim.it This pathway involves an SET chain process, highlighting a complex reaction cascade.

The 2-(difluoromethyl)benzoxazole anion, which can be generated from 2-(bromodifluoromethyl)benzoxazole using a reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), can be trapped with various electrophiles. researchgate.net For example, its reaction with aldehydes yields the corresponding 2-(difluoromethyl)benzoxazole alcohols under mild conditions. researchgate.net Other general transformations include the oxidation of the benzoxazole to form oxides using agents like hydrogen peroxide, and reduction reactions that can yield alcohols. smolecule.com

Theoretical Verification of Proposed Mechanisms

Theoretical calculations and mechanistic probe experiments are indispensable tools for validating proposed reaction pathways. For the one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones, the involvement of a radical pathway was investigated by adding the radical scavenger TEMPO to the reaction. acs.org The fact that the desired product was still formed, albeit in a lower yield, suggested that a radical intermediate may not be a primary component of this specific transformation. acs.org

Density Functional Theory (DFT) calculations have been instrumental in elucidating the most plausible cyclization pathway for benzoxazole formation. By comparing the calculated energy barriers (ΔG‡) of different potential routes, researchers have shown strong support for a concerted reductive elimination mechanism, which features a significantly lower activation energy (ΔG‡ = 7.6 kcal mol⁻¹) compared to alternative pathways (ΔG‡ = 18.0 kcal mol⁻¹). researchgate.netacs.org

In the realm of photocatalysis, DFT studies have supported the proposed mechanism for the addition of a photocatalytically generated CHF₂ radical to a styrene (B11656) derivative. nih.gov The calculations showed the addition to be highly exergonic with a readily accessible early transition state. nih.gov DFT calculations have also been used to compare the thermodynamic stability of reaction products, for instance, showing that an N-difluoromethylated product can be significantly more stable than its S-difluoromethylated isomer, which helps explain product distributions under thermodynamic control. nii.ac.jp Furthermore, DFT calculations have been used to suggest specific catalytic cycles, such as an Fe(I)/Fe(III) cycle in certain light-induced iron cross-coupling reactions. tue.nl

| Reaction Studied | Method/Experiment | Key Finding | Reference |

|---|---|---|---|

| One-Pot Benzoxazole-2-thione Synthesis | Radical scavenger experiment (TEMPO) | A radical pathway is considered unlikely to be the main mechanism. | acs.org |

| Benzoxazole Cyclization | DFT Calculations (ΔG‡) | A concerted reductive elimination pathway is kinetically and thermodynamically favored. | researchgate.netacs.org |

| Photocatalytic Oxy-difluoromethylation | DFT Calculations (ΔG, ΔG‡) | Supported the exergonic addition of a •CHF₂ radical to an alkene via a low-energy transition state. | nih.gov |

| S- vs. N-Difluoromethylation | DFT Calculations (Product Stability) | The N-difluoromethylated product was calculated to be thermodynamically more stable than the S-isomer. | nii.ac.jp |

| Photocatalytic Cross-Coupling | DFT Calculations | Suggested an Fe(I)/Fe(III) catalytic cycle is involved in the process. | tue.nl |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Difluoromethyl-benzoxazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton and Carbon-13 NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are cornerstones of organic characterization. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole (B165842) ring system and a characteristic signal for the proton of the difluoromethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity and coupling constants revealing their substitution pattern on the benzene (B151609) ring. The single proton of the -CHF₂ group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F).

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon of the difluoromethyl group (-CHF₂) will be readily identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹JC-F). The carbons of the benzoxazole core, including the C2 carbon to which the difluoromethyl group is attached, will also exhibit characteristic chemical shifts. Due to the scarcity of direct experimental data for this compound, the following table presents estimated chemical shifts based on data from closely related benzoxazole derivatives and known substituent effects of the difluoromethyl group. esisresearch.orgresearchgate.netrsc.orgsemanticscholar.org

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H on -CHF₂ | ~6.5 - 7.0 | - | t |

| Aromatic H's | ~7.2 - 7.8 | - | m |

| C2 | - | ~155 - 160 (t) | t |

| C4/C7 | - | ~110 - 120 | d |

| C5/C6 | - | ~124 - 128 | d |

| C3a/C7a | - | ~140 - 152 | s |

| -CHF₂ | - | ~115 - 120 (t) | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 't' denotes a triplet, 'd' a doublet, 'm' a multiplet, and 's' a singlet.

Two-Dimensional NMR Methodologies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the benzoxazole ring, helping to delineate the substitution pattern.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons bearing protons. The correlation between the proton of the -CHF₂ group and its carbon would be a key diagnostic feature.

HMBC: The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would definitively establish the connection of the difluoromethyl group to the C2 position of the benzoxazole ring by showing a correlation between the -CHF₂ proton and the C2 carbon. It would also help in assigning the quaternary carbons of the benzoxazole core.

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular bond vibrations. For this compound, key characteristic absorption bands are expected for the C-F, C=N, C-O, and aromatic C-H bonds. The strong C-F stretching vibrations of the difluoromethyl group are typically observed in the 1000-1100 cm⁻¹ region. nih.gov The C=N stretching of the oxazole (B20620) ring usually appears around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-O-C stretching of the benzoxazole system would be present in the 1200-1300 cm⁻¹ range.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch (Oxazole) | 1630 - 1680 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Stretch | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Bend | 750 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For this compound, the aromatic ring vibrations, particularly the ring breathing modes, are expected to produce strong signals in the Raman spectrum. researchgate.netksu.edu.samdpi.com The symmetric C-F stretching vibrations may also be Raman active. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation. core.ac.uk

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. The initial fragmentation would likely involve the loss of the difluoromethyl radical (•CHF₂) or the cleavage of the benzoxazole ring. The stability of the resulting fragments can provide clues about the molecular structure. nih.govlibretexts.org

| Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 185.04 | Molecular Ion |

| [M-CHF₂]⁺ | 134.04 | Loss of difluoromethyl radical |

| [C₇H₄NO]⁺ | 118.03 | Benzoxazole cation radical |

| [C₆H₄]⁺ | 76.03 | Benzyne radical cation |

This comprehensive application of advanced spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its molecular structure and assessing its purity, which are critical for its further study and application.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental formula of the compound, as it distinguishes between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₈H₅F₂NO), the molecular ion ([M]⁺) is subjected to analysis to obtain a high-resolution mass measurement. This experimental value is then compared to the theoretically calculated exact mass. The close agreement between the measured and calculated mass confirms the elemental composition of the synthesized molecule. For instance, the structures of related 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles, benzoxazoles, and benzothiazoles have been unequivocally confirmed using HRMS analysis. researchgate.net

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅F₂NO |

| Calculated Exact Mass | 169.0339 |

| Expected [M+H]⁺ Ion | 170.0417 |

| Typical Mass Accuracy | < 5 ppm |

This table presents theoretical data for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound without causing significant fragmentation. acdlabs.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules ([M+H]⁺). acdlabs.com

The resulting mass spectrum will prominently feature the [M+H]⁺ ion for this compound at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. Further structural information can be obtained by tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ions are isolated and subjected to collision-induced dissociation (CID), causing them to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation would likely involve the cleavage of the C-C bond between the benzoxazole ring and the difluoromethyl group, as well as the characteristic fragmentation of the benzoxazole core itself. Analysis of these fragments helps to piece together the molecular structure. oregonstate.eduresearchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Loss |

| 170.04 | 119.04 | Loss of CHF₂ |

| 170.04 | 92.05 | Fragmentation of the benzoxazole ring |

| 170.04 | 65.04 | Further fragmentation |

This table is based on predicted fragmentation patterns and serves as an example.

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole, demonstrates the power of this technique. For the iodo-derivative, XRD analysis revealed a monoclinic crystal system with specific unit cell parameters, confirming the planar nature of the benzoxazole core. acs.org Similar detailed structural information would be expected from an XRD analysis of this compound. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data. nih.gov

Table 3: Example Crystallographic Data for a Substituted Benzoxazole Derivative

| Parameter | Example Value (for 5-iodo-2-(trifluoromethyl)-1,3-benzoxazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.381 Å, b = 15.225 Å, c = 13.749 Å, β = 94.92° |

| Key Bond Lengths/Angles | Confirms planarity and substituent positions |

Data from a related compound used for illustrative purposes. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. scielo.br When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic benzoxazole ring system. The benzoxazole core itself is a chromophore that absorbs in the UV region. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. The electron-withdrawing nature of the difluoromethyl group at the 2-position will modulate the energy of the molecular orbitals and thus affect the absorption spectrum compared to the unsubstituted benzoxazole.

Studies on related 2-phenacylbenzoxazole derivatives have shown that substituents on the phenyl ring significantly influence the λmax values. For instance, 2-(2'-hydroxyphenyl) benzoxazole derivatives are known to absorb UV radiation, with λmax values reported in the range of 336 to 374 nm.

Table 4: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)

| Parameter | Expected Value |

| λmax 1 | ~270-290 nm |

| Molar Absorptivity (ε) at λmax 1 | Moderate to High |

| λmax 2 | ~310-330 nm |

| Molar Absorptivity (ε) at λmax 2 | Moderate |

This table presents expected values based on data from related benzoxazole compounds and is for illustrative purposes.

Computational and Theoretical Studies on 2 Difluoromethyl Benzoxazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties for benzoxazole (B165842) derivatives with a high degree of accuracy. dergipark.org.trksu.edu.sa

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For benzoxazole derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311++G(d,p) are commonly used to obtain optimized geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.govesisresearch.org

Table 1: Example of Conformational Analysis of a 2-Substituted Benzoxazole Derivative Based on data for 2-(methoxycarbonylmethylthio)benzo[d]oxazole

| Conformer | Relative Electronic Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| syn-syn | 0.00 | Planar |

| anti-syn | 0.59 | Non-planar |

| syn-anti | 1.92 | Non-planar |

| anti-anti | 2.48 | Non-planar |

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajrconline.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netijacskros.com For benzoxazole derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. ksu.edu.saacs.org

The Molecular Electrostatic Potential (MEP) map is another critical tool that visualizes the charge distribution on the molecule's surface. researchgate.netbibliomed.org It helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. esisresearch.orguantwerpen.be In MEP maps, red areas indicate negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For substituted benzoxazoles, MEP analysis typically shows negative potential localized over electronegative atoms like oxygen and nitrogen, identifying them as likely sites for interaction with positively charged species. ksu.edu.saesisresearch.org

Table 2: Representative FMO Energies for Benzoxazole Derivatives Calculated via DFT

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Study |

|---|---|---|---|---|

| 5-nitro-2-(4-nitrobenzyl) benzoxazole | -7.61 | -3.52 | 4.09 | esisresearch.org |

| 2-(p-chlorobenzyl)-5-(...)benzoxazole | -6.02 | -1.85 | 4.17 | nih.gov |

| 5-Benzoxazolecarboxylic acid | -7.05 | -2.12 | 4.93 | dergipark.org.tr |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations are widely used to compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nih.gov Theoretical vibrational spectra are often calculated for optimized geometries, and the resulting frequencies can be compared with experimental data, typically showing good agreement after applying a scaling factor. esisresearch.org For example, a study on 5-nitro-2-(p-fluorophenyl)benzoxazole used DFT to examine its vibrational frequencies and assignments. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. esisresearch.org These theoretical predictions serve as a powerful tool to aid in the assignment of experimental NMR spectra, helping to resolve ambiguities and confirm the molecular structure.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Benzoxazole Based on data for 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org

| Assignment (Vibrational Mode) | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| C-H stretch | 3105 | 3105 | 3094 |

| C=N stretch | 1520 | 1520 | 1536 |

| NO₂ symmetric stretch | 1347 | 1347 | 1350 |

| C-O-C asymmetric stretch | 1144 | 1146 | 1153 |

| C-O-C symmetric stretch | 1063 | 1066 | 1079 |

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. They can map out the entire potential energy surface of a reaction, identifying intermediates, transition states, and the energy barriers associated with each step. This information is crucial for understanding how 2-Difluoromethyl-benzoxazole is synthesized and how it might react.

Studies on the thermal reactions of the parent benzoxazole molecule have used quantum calculations to determine the reaction pathways leading to its isomerization products. acs.org These calculations showed that the initial step involves the breaking of a C-O bond and a subsequent hydrogen atom migration, detailing the energetics of the transition states and intermediates involved. acs.org

More directly relevant are computational studies on difluoromethylation reactions of heterocycles. nih.govrsc.orgrsc.org The introduction of the difluoromethyl group (CF₂H) is a key area of interest in medicinal chemistry. Quantum calculations can help to understand the energetics of different synthetic strategies, such as those involving radical processes or photoredox catalysis. nih.govsci-hub.se For instance, mechanistic proposals for the direct C-H difluoromethylation of heterocycles often involve the generation of a CF₂H radical, its addition to the heterocycle, and subsequent steps to form the final product. sci-hub.se Calculating the energy barriers for these steps helps to rationalize reaction outcomes and optimize conditions.

Molecular Dynamics (MD) Simulations in Ligand-Receptor Interactions

For molecules with potential biological activity, Molecular Dynamics (MD) simulations are a powerful tool to study how they interact with protein targets. acs.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the ligand-receptor complex. rsc.org This approach is widely used for benzoxazole derivatives to understand their mechanism of action as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govhep.com.cnrsc.org

In a typical study, the benzoxazole derivative is first "docked" into the active site of the target protein to find a plausible initial binding pose. acs.org This complex is then subjected to an MD simulation, often for hundreds of nanoseconds. hep.com.cnresearchgate.net The simulation trajectory is analyzed to assess the stability of the binding pose, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and observe any conformational changes in the protein or the ligand. rsc.org Furthermore, methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, which provides a quantitative estimate of the ligand's binding affinity. rsc.org Such studies have been crucial in explaining the inhibitory activity of various benzoxazole compounds and guiding the design of more potent inhibitors. acs.orgrsc.org

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. In silico techniques, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are used to build predictive models that correlate molecular features with activity. researchgate.netijpsdronline.com

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently applied to series of benzoxazole derivatives. nih.govijpsnonline.com In these approaches, a set of molecules with known activities are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. researchgate.net Statistical methods are then used to generate a model that relates these fields to the observed biological activity. nih.gov

The results are often visualized as 3D contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. ijrar.org For example, a CoMFA map might show that a bulky, electropositive group in a specific position increases activity, while a bulky group elsewhere decreases it. These insights provide a rational basis for designing new derivatives, like modified this compound analogues, with improved potency, helping to prioritize synthetic efforts. nih.govresearchgate.net Studies on benzoxazole derivatives as anticancer and antifungal agents have successfully used 3D-QSAR to guide the development of more effective compounds. rsc.orgresearchgate.netijrar.org

Derivatization and Functionalization Strategies of 2 Difluoromethyl Benzoxazole

Modification of the Difluoromethyl Group

The difluoromethyl (CF₂H) group at the 2-position of the benzoxazole (B165842) ring is a primary site for chemical modification. Strategies include halogenation and subsequent nucleophilic displacement, which open avenues to a diverse range of new derivatives.

The hydrogen atom of the difluoromethyl group can be substituted with a halogen, most commonly bromine, to create a more reactive handle for further functionalization. This transformation yields 2-(halodifluoromethyl)benzoxazoles, which are valuable synthetic intermediates.

A notable method for the synthesis of 2-(bromodifluoromethyl)benzoxazole involves a two-step process. chim.it The initial step is the reaction of 2-aminophenol (B121084) with ethyl bromodifluoroacetate in the presence of triethylamine (B128534) to form 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. chim.it Subsequent cyclization of this intermediate, typically facilitated by heating with polyphosphoric acid (PPA), affords the desired 2-(bromodifluoromethyl)benzoxazole in good yield. chim.it

Another approach involves the photolytic bromination of the 2-difluoromethyl group. The use of N-bromosuccinimide (NBS) under photolysis conditions has been shown to effectively replace the hydrogen atom with bromine, leading to the formation of bromodifluoromethyl-substituted benzazoles. researchgate.net This radical substitution method provides a direct route to the halogenated product.

Table 1: Synthesis of 2-(Bromodifluoromethyl)benzoxazole

| Starting Materials | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Ethyl bromodifluoroacetate | 1. Triethylamine 2. Polyphosphoric acid (PPA) | 2-(Bromodifluoromethyl)benzoxazole | 73% | chim.it |

The bromine atom in 2-(bromodifluoromethyl)benzoxazole is an effective leaving group, enabling its displacement by various nucleophiles. This substitution reaction is a powerful tool for introducing new functional groups at the 2-position.

It has been reported that the bromide can be effectively displaced by the anions of heterocyclic thiols and phenolic compounds. chim.it These reactions are proposed to proceed via a single electron transfer (SET) chain process, characteristic of an Sʀɴ1 mechanism, rather than a direct Sɴ2 displacement which is sterically hindered by the alpha-fluorine atoms. chim.it This mechanism allows for the formation of a variety of gem-difluoromethylene-linked molecules. chim.itresearchgate.net The difluoromethyl group itself can also be deprotonated using a strong base to act as a nucleophile, reacting with a range of electrophiles to form new benzylic C-CF₂-R linkages. nih.gov

Table 2: Nucleophilic Substitution Reactions of 2-(Bromodifluoromethyl)benzoxazole

| Nucleophile | Reaction Type | Product Type | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Anions of heterocyclic thiols | Substitution | Thioether-linked benzoxazoles | Sʀɴ1 | chim.it |

Functionalization at Other Positions of the Benzoxazole Core

Beyond modifying the difluoromethyl group, the benzoxazole ring system itself offers multiple positions for functionalization. Electrophilic substitution reactions can introduce substituents onto the benzene (B151609) portion of the molecule, further diversifying the chemical space of these compounds. smolecule.comevitachem.com

Strategies for functionalizing the benzoxazole core include sulfonation and halogenation. evitachem.comgoogle.com For instance, sulfonation can introduce a sulfonyl group at the C-6 position, among others. google.com Bromination of the benzoxazole ring can be achieved through electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS). evitachem.com These modifications can influence the electronic properties and biological interactions of the molecule. acs.org For example, introducing substituents has been a strategy to modulate the 5-HT₃ receptor binding affinity of benzoxazole derivatives. acs.org

Synthesis of Multifunctionalized Derivatives

The combination of modifications at both the difluoromethyl group and the benzoxazole core leads to the creation of multifunctionalized derivatives with potentially enhanced or novel properties.

A clear example of this is the synthesis of 7-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole. evitachem.com This compound features bromine atoms at two distinct locations: one on the difluoromethyl group at the 2-position and another on the C-7 position of the benzoxazole ring. evitachem.com The synthesis of such a molecule requires a multi-step approach involving both the halogenation of the difluoromethyl moiety and a separate electrophilic bromination of the aromatic ring. evitachem.com These multifunctionalized compounds are of interest in medicinal chemistry as the presence of multiple functional groups can significantly modulate their interaction with biological targets. evitachem.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Difluoromethyl-benzoxazole |

| 2-(Bromodifluoromethyl)benzoxazole |

| 2-Aminophenol |

| Ethyl bromodifluoroacetate |

| Triethylamine |

| 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide |

| Polyphosphoric acid (PPA) |

| N-bromosuccinimide (NBS) |

Advanced Research Applications and Future Directions

2-Difluoromethyl-benzoxazole as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a diverse range of bioactive compounds. The benzoxazole (B165842) core itself is widely recognized as such a scaffold, and the introduction of a difluoromethyl group at the 2-position further enhances its utility in medicinal chemistry research.

Design of Novel Chemical Entities

The this compound moiety is an attractive component in the design of novel chemical entities due to the unique properties conferred by the difluoromethyl (CF2H) group. This group can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity. Researchers leverage these characteristics to design compounds with improved pharmacokinetic and pharmacodynamic profiles.

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. A notable recent development is the palladium-catalyzed decarbonylative C–H functionalization of azoles with difluoromethyl anhydrides, which provides a direct method to install the CF2H group at the C(2)-position of benzoxazole. nih.gov This synthetic accessibility allows for the facile incorporation of the this compound scaffold into a wide array of molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutics. The development of new synthetic methodologies continues to be a focus, with various catalysts and reaction conditions being explored to improve efficiency and substrate scope. acs.orgrsc.org

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. In the context of benzoxazole derivatives, SAR studies have revealed that the nature of the substituent at the 2-position plays a critical role in determining the compound's biological profile.

| Compound/Scaffold | Key SAR Finding | Potential Implication for this compound |

| 2-Aryl-benzoxazoles | The nature and position of substituents on the aryl ring significantly impact activity. | The difluoromethyl group's electronic properties could modulate the overall electronic character of the molecule, influencing binding affinity. |

| 2-Alkyl-benzoxazoles | Chain length and branching affect lipophilicity and, consequently, cell permeability and activity. | The CF2H group offers a unique combination of moderate lipophilicity and hydrogen bonding potential, distinct from simple alkyl groups. |

| 4-Azabenzoxazole Analogues | Substitution at the 6-position with various cyclic groups yielded potent H3 antagonists. researchgate.net | Demonstrates the tunability of the benzoxazole scaffold, suggesting that the 2-difluoromethyl variant could be optimized for various targets. |

Bioisosteric Replacement Studies Utilizing the Difluoromethyl-benzoxazole Motif

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. The difluoromethyl group has gained prominence as a versatile bioisostere, and its incorporation into the benzoxazole scaffold offers intriguing possibilities for molecular design.

Mimicry of Alcohols, Thiols, and Amine Functionalities

The difluoromethyl group is increasingly recognized as a "lipophilic hydrogen bond donor" and can serve as a bioisosteric replacement for common functional groups such as hydroxyls (-OH), thiols (-SH), and amines (-NH2). nih.govacs.org This mimicry is attributed to the ability of the C-H bond in the CF2H group to act as a hydrogen bond donor, a consequence of the strong electron-withdrawing nature of the adjacent fluorine atoms.

The key advantage of this replacement is the enhanced lipophilicity and metabolic stability that the difluoromethyl group can impart. Alcohols, thiols, and amines are often susceptible to metabolic oxidation, which can lead to rapid clearance of a drug from the body. The CF2H group is significantly more resistant to such metabolic processes.

Properties of the Difluoromethyl Group as a Bioisostere

| Property | Description |

| Hydrogen Bond Donation | The polarized C-H bond can participate in hydrogen bonding interactions. |

| Lipophilicity | Generally increases lipophilicity compared to -OH, -SH, and -NH2 groups. |

| Metabolic Stability | Resistant to oxidative metabolism at the carbon center. |

| Conformational Effects | Can influence the preferred conformation of the molecule. |

Strategic Replacements in Heterocyclic Systems

The concept of using the difluoromethyl group as a bioisostere extends to its strategic incorporation into various heterocyclic systems to modulate their properties. The replacement of other functional groups with a CF2H moiety on a heterocyclic core can lead to significant improvements in a compound's drug-like properties.

For instance, the synthesis of 3-difluoromethyl-quinoxalin-2-ones highlights the application of this strategy in a different heterocyclic system. This demonstrates a broader trend in medicinal chemistry where the difluoromethyl group is being explored as a key structural element to enhance the therapeutic potential of various heterocyclic scaffolds.

Role in Catalyst and Ligand Development for Organic Transformations

A significant advancement in this area is the use of palladium catalysis for the direct C-H difluoromethylation of benzoxazole. nih.gov In this process, a (XantPhos)Pd catalyst is employed to react benzoxazole with a difluoromethyl source, yielding this compound. This reaction not only provides a synthetic route to the target compound but also highlights the role of sophisticated ligand design in achieving challenging transformations. The study revealed that the XantPhos ligand enforces a specific geometry on the palladium intermediate, which is crucial for the catalytic cycle to proceed efficiently. nih.gov This suggests that derivatives of this compound could themselves be explored as ligands in transition metal catalysis, where the electronic tuning provided by the CF2H group could influence the reactivity and selectivity of the metal center. While still an emerging area, the potential for this compound and its derivatives to serve as components of novel catalytic systems is a promising avenue for future research.

Innovations in Organofluorine Chemistry via this compound Scaffolds

The benzoxazole core, particularly when substituted with fluorinated groups, presents a valuable scaffold for innovations in organofluorine chemistry. The this compound structure is of particular interest due to the unique properties conferred by the difluoromethyl (CF₂H) group. This group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it significant in medicinal chemistry. The exploration of the reactivity of the C-H bond within the CF₂H group and the C-F bonds opens avenues for novel synthetic methodologies.

Recent advancements have demonstrated the potential to utilize the Ar-CF₂H moiety as a precursor to a nucleophilic Ar-CF₂⁻ synthon. While not demonstrated specifically on this compound in the reviewed literature, a general method involves the deprotonation of Ar-CF₂H compounds using a combination of a strong Brønsted superbase and a weak Lewis acid to capture the otherwise unstable Ar-CF₂⁻ fragment. acs.org This captured nucleophile can then react with a variety of electrophiles, enabling the construction of new benzylic Ar-CF₂–R linkages. acs.org This approach transforms the typically inert difluoromethyl group into a versatile functional handle for constructing complex molecules.

The this compound scaffold can be synthesized, for example, through a one-pot reaction of 2-aminophenols with difluoroacetic acid. researchgate.net The resulting compound can then serve as a platform for further functionalization. For instance, subsequent bromination of the difluoromethyl group can lead to the formation of bromodifluoromethyl benzo-1,3-diazoles, which are precursors for gem-difluoromethylene linked molecules. researchgate.net

Furthermore, the field of photoredox catalysis has emerged as a powerful tool for direct difluoromethylation, utilizing various CF₂H radical donors. rsc.org While specific examples using the this compound scaffold as a catalyst or substrate to pioneer new reactions were not prominent in the reviewed literature, its inherent electronic properties make it a candidate for exploration in such transformations. The benzoxazole moiety's electron-rich nature and thermal stability could influence the reactivity and selectivity of photoredox-catalyzed reactions. researchgate.net

The table below summarizes potential innovative applications of the this compound scaffold in synthetic organofluorine chemistry, based on established reactivity principles of similar compounds.

| Synthetic Innovation | Role of this compound Scaffold | Potential Outcome |

| Nucleophilic Difluorobenzylation | Serves as a precursor to the Ar-CF₂⁻ nucleophile upon deprotonation. | Formation of novel Ar-CF₂-C bonds with various electrophiles. |

| Precursor to Bromodifluoromethyl Derivatives | The difluoromethyl group undergoes bromination. | Access to versatile building blocks for further synthetic transformations. |

| Exploration in Photoredox Catalysis | Potential as a substrate or ligand to modulate catalytic cycles. | Development of new difluoromethylation or C-H functionalization reactions. |

Exploration in Materials Science for Functional Applications

The unique electronic and photophysical properties of benzoxazole derivatives have led to their exploration in various areas of materials science, particularly in organic electronics and the development of advanced functional materials. The introduction of fluorine atoms, such as in the this compound, can further enhance these properties, leading to materials with improved performance and stability.

Fluorinated benzoxazole derivatives have shown promise as components in Organic Light-Emitting Diodes (OLEDs) . The benzoxazole core contributes to good thermal stability and electron-rich characteristics, which are desirable for emissive or charge transport layers in OLEDs. researchgate.net Fluorination can influence the electro-optical properties of these materials, including their birefringence and dielectric anisotropy. For instance, some fluorinated benzoxazole-terminated liquid crystals exhibit low melting points and wide nematic phase intervals, making them suitable for high-birefringence liquid crystal mixtures. While specific data for this compound in OLEDs is not detailed in the reviewed literature, related benzoxazole-based emitters have been developed for deep-blue OLEDs. researchgate.net The incorporation of fluorinated groups is a known strategy to tune the emission color and improve the efficiency and stability of OLEDs. acs.org

Another promising area is the use of benzoxazole scaffolds in the construction of Covalent Organic Frameworks (COFs) . Benzoxazole-linked COFs are noted for their high stability, crystallinity, and favorable photoelectrical properties. rsc.org These materials have been investigated as metal-free photocatalysts. nih.gov The introduction of fluorine into the COF structure can modulate the bandgap and enhance photocatalytic activity. For example, fluorinated COFs have been synthesized for applications in drug delivery, demonstrating high loading capacities. rsc.org Although the direct incorporation of a this compound unit into a COF has not been specifically reported in the reviewed sources, the stability and electronic nature of this moiety make it an attractive building block for designing novel COFs with tailored properties for photocatalysis or sensing applications. rsc.orgnih.gov

The table below outlines potential functional applications of this compound in materials science, drawing on the known properties of related fluorinated benzoxazole systems.

| Application Area | Potential Role of this compound | Anticipated Properties and Advantages |

| Organic Light-Emitting Diodes (OLEDs) | As an emissive material or a component in the charge transport layer. | Enhanced thermal stability, tuned emission spectra, and potentially improved device efficiency and lifetime due to the fluorinated group. |

| Covalent Organic Frameworks (COFs) | As a building block (monomer) for the synthesis of novel COFs. | High chemical and thermal stability, modulated porosity and electronic properties, and potential for enhanced photocatalytic or sensing capabilities. |

| Fluorescent Probes and Sensors | As the core fluorophore. | The benzoxazole moiety is known to be fluorescent, and the difluoromethyl group could modulate the photophysical properties for specific sensing applications. |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Difluoromethyl-benzoxazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions using precursors like 2-aminophenol derivatives and difluoromethylating agents. For example, copper-catalyzed reactions with bromodifluoroacetate have been employed to introduce the difluoromethyl group. Optimization includes solvent selection (e.g., chlorobenzene for high yields up to 88%) and temperature control (80–120°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the difluoromethyl group’s chemical environment. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For instance, ¹⁹F-NMR chemical shifts between -80 to -100 ppm are characteristic of CF₂ groups .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Initial screening often focuses on antimicrobial and anticancer assays. In vitro cytotoxicity studies (e.g., MTT assays) against cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial disk diffusion tests (against E. coli or S. aureus) are standard. IC₅₀ values and inhibition zones are quantified, with comparisons to control compounds like 5-fluorouracil .

Advanced Research Questions

Q. How do computational methods like DFT and MD simulations enhance understanding of this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attack. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzyme active sites) over time. For example, simulations of PI3Kα inhibition by this compound derivatives reveal binding affinities correlated with experimental IC₅₀ values .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or antimicrobial efficacy may arise from variations in assay protocols (e.g., incubation time, cell density). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and meta-analyses of multiple datasets are recommended. Replicating studies under controlled conditions (e.g., fixed pH, temperature) isolates confounding variables .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

- Methodological Answer : Systematic substitution at the benzoxazole core (e.g., introducing electron-withdrawing groups at C-5) is performed to assess bioactivity changes. For example, replacing fluorine with nitro groups may enhance anticancer activity but reduce solubility. Quantitative SAR (QSAR) models use Hammett constants (σ) and partition coefficients (log P) to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.